A 71915

Description

Properties

CAS No. |

1175277-92-5 |

|---|---|

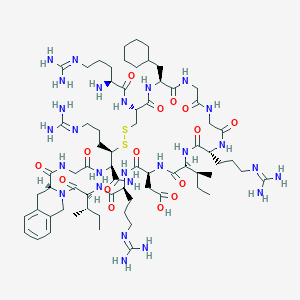

Molecular Formula |

C69H116N26O15S2 |

Molecular Weight |

1614.0 g/mol |

IUPAC Name |

2-[(3S,6S,9S,12S,15R,24S,27R,31R,32R,38R)-27-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3,12-bis[(2S)-butan-2-yl]-32-carbamoyl-24-(cyclohexylmethyl)-6,15,31-tris[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,20,23,26,34,37-undecaoxo-29,30-dithia-1,4,7,10,13,16,19,22,25,33,36-undecazatricyclo[36.8.0.040,45]hexatetraconta-40,42,44-trien-9-yl]acetic acid |

InChI |

InChI=1S/C69H116N26O15S2/c1-5-36(3)53-64(109)90-45(30-52(99)100)61(106)88-43(22-14-26-82-68(76)77)60(105)94-54(37(4)6-2)65(110)95-34-40-19-11-10-18-39(40)29-47(95)63(108)86-33-51(98)92-55(56(71)101)48(23-15-27-83-69(78)79)112-111-35-46(91-57(102)41(70)20-12-24-80-66(72)73)62(107)89-44(28-38-16-8-7-9-17-38)58(103)85-31-49(96)84-32-50(97)87-42(59(104)93-53)21-13-25-81-67(74)75/h10-11,18-19,36-38,41-48,53-55H,5-9,12-17,20-35,70H2,1-4H3,(H2,71,101)(H,84,96)(H,85,103)(H,86,108)(H,87,97)(H,88,106)(H,89,107)(H,90,109)(H,91,102)(H,92,98)(H,93,104)(H,94,105)(H,99,100)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t36-,37-,41-,42+,43-,44-,45-,46-,47+,48+,53-,54-,55-/m0/s1 |

InChI Key |

TZQXLCWSYQJGKV-YGLLJKSHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NCC(=O)N[C@@H]([C@H](SSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)[C@H](CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)[C@@H](C)CC)CCCN=C(N)N)CC(=O)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of A-71915: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-71915 is a potent and selective competitive antagonist of the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A). It is a synthetic peptide analog of atrial natriuretic peptide (ANP). By competitively binding to NPR-A, A-71915 effectively blocks the downstream signaling cascade initiated by the endogenous ligands, ANP and B-type natriuretic peptide (BNP). This antagonistic action makes A-71915 a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the natriuretic peptide system. This guide provides a comprehensive overview of the mechanism of action of A-71915, including its binding affinity, functional effects, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Analysis of A-71915 Activity

The antagonist potency of A-71915 has been quantified in various in vitro systems. The following tables summarize the key quantitative data from seminal studies.

| Parameter | Value | Cell Line/System | Reference |

| pKi | 9.18 | Human neuroblastoma NB-OK-1 cells | [1] |

| Ki | 0.65 nM | Human neuroblastoma NB-OK-1 cells | [1] |

| pA2 | 9.48 | ANP-stimulated cGMP production in NB-OK-1 cells | [1] |

| pA2 | 7.51 | ANP-induced lipolysis in human fat cells | [2] |

Table 1: Binding Affinity and Antagonist Potency of A-71915. pKi is the negative logarithm of the inhibitory constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways

A-71915 exerts its effect by interrupting the canonical natriuretic peptide signaling pathway. The following diagram illustrates this mechanism.

Experimental Protocols

The characterization of A-71915 has been established through several key experimental procedures. The following sections detail the methodologies cited in the literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity of A-71915 to the NPR-A receptor.

Objective: To quantify the inhibitory constant (Ki) of A-71915 for the NPR-A receptor.

General Protocol:

-

Cell Culture: Human neuroblastoma NB-OK-1 cells, which endogenously express NPR-A, are cultured to confluence.

-

Membrane Preparation: Cells are harvested and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.

-

Competitive Binding: A fixed concentration of a radiolabeled ANP analog (e.g., [125I]ANP) is incubated with the cell membrane preparation in the presence of increasing concentrations of unlabeled A-71915.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

ANP-Stimulated cGMP Assay

This functional assay measures the ability of A-71915 to antagonize the ANP-induced production of the second messenger, cyclic guanosine monophosphate (cGMP).

Objective: To determine the functional antagonist potency (pA2) of A-71915.

General Protocol:

-

Cell Culture: NB-OK-1 cells are seeded in multi-well plates and grown to confluence.

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of A-71915 for a defined period.

-

Stimulation with Agonist: Increasing concentrations of ANP are added to the wells to stimulate cGMP production.

-

Termination of Reaction: The reaction is stopped, and the cells are lysed to release intracellular cGMP.

-

cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a competitive immunoassay (e.g., ELISA or RIA).

-

Data Analysis: Dose-response curves for ANP in the presence of different concentrations of A-71915 are plotted. The shift in the EC50 of ANP is used to calculate the pA2 value, which is a measure of the antagonist's potency.

Lipolysis Assay in Human Adipocytes

This assay assesses the effect of A-71915 on the ANP-induced breakdown of triglycerides (lipolysis) in primary human fat cells.

Objective: To evaluate the functional antagonism of A-71915 in a physiologically relevant system.

General Protocol:

-

Adipocyte Isolation: Human adipose tissue is obtained, and mature adipocytes are isolated by collagenase digestion.

-

Incubation: Isolated adipocytes are incubated in a buffer containing various concentrations of A-71915, followed by the addition of ANP to stimulate lipolysis.

-

Measurement of Lipolysis: Lipolysis is quantified by measuring the amount of glycerol released into the incubation medium. Glycerol is a byproduct of triglyceride breakdown.

-

Data Analysis: The inhibitory effect of A-71915 on ANP-stimulated glycerol release is determined, and the pA2 value is calculated.

Conclusion

A-71915 is a well-characterized, potent, and competitive antagonist of the NPR-A receptor. Its mechanism of action involves the direct blockade of ANP and BNP binding, thereby inhibiting the intracellular production of cGMP and subsequent downstream signaling events. The quantitative data from binding and functional assays consistently demonstrate its high affinity and potency. The detailed experimental protocols outlined provide a framework for the continued use of A-71915 as a critical tool in elucidating the complex roles of the natriuretic peptide system in health and disease.

References

A Technical Guide to A-71915: A Potent Antagonist of the Natriuretic Peptide Receptor-A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of A-71915, a synthetic peptide analog that acts as a potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPR-A). It details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of critical pathways and workflows.

Introduction to the Natriuretic Peptide System

The natriuretic peptide (NP) system is a crucial endocrine and paracrine pathway involved in cardiovascular and renal homeostasis. The primary ligands of this system are Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), which are cardiac hormones released in response to myocardial stretch.[1][2] These peptides exert their effects by binding to specific cell surface receptors.

There are three main types of natriuretic peptide receptors:

-

Natriuretic Peptide Receptor-A (NPR-A or GC-A): Binds ANP and BNP with high affinity.[3][4] Its activation stimulates an intracellular guanylyl cyclase domain, leading to the production of the second messenger, cyclic guanosine monophosphate (cGMP).[5][6][7]

-

Natriuretic Peptide Receptor-B (NPR-B or GC-B): Preferentially binds C-type Natriuretic Peptide (CNP) and also possesses guanylyl cyclase activity.[3][4]

-

Natriuretic Peptide Receptor-C (NPR-C): Binds all natriuretic peptides and primarily functions as a clearance receptor, removing them from circulation through internalization and degradation.[2][3][8]

The activation of NPR-A by ANP and BNP, and the subsequent rise in intracellular cGMP, triggers a cascade of physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis, which collectively reduce blood pressure and cardiac load.[1][9][10][11] Given its central role in these processes, the NPR-A receptor is a significant target for pharmacological intervention. A-71915 is a valuable tool for studying the physiological roles of the ANP/BNP pathway and for investigating the therapeutic potential of its blockade.

Mechanism of Action of A-71915

A-71915 is a structural analog of ANP designed to act as a selective antagonist for the NPR-A receptor.[12] It functions as a competitive antagonist , meaning it binds to the same site on the NPR-A receptor as the endogenous ligands ANP and BNP. By occupying this binding site, A-71915 prevents ANP and BNP from activating the receptor. This blockade inhibits the receptor's intrinsic guanylyl cyclase activity, thereby preventing the conversion of GTP to cGMP. The resulting decrease in intracellular cGMP levels abolishes the downstream signaling cascade responsible for the physiological effects of ANP and BNP.[1][12]

The competitive nature of this antagonism has been demonstrated in functional assays where A-71915 causes a rightward shift in the dose-response curve of ANP-induced cGMP production without affecting the maximal response.[13][14]

Quantitative Data

The potency and selectivity of A-71915 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of A-71915 This table presents the binding affinity of A-71915 for the NPR-A receptor, as determined by competitive radioligand displacement assays.

| Compound | Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | pKi | Reference |

| A-71915 | NPR-A | NB-OK-1 Cells | [125I]ANP | 0.65 | 9.18 | [13][15] |

Table 2: Functional Antagonism of A-71915 This table details the functional potency of A-71915 in inhibiting ANP-stimulated cGMP production and other functional responses. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.

| Assay | Agonist | Cell Line/Tissue | pA2 Value | Antagonism Type | Reference |

| cGMP Production | rat ANP | NB-OK-1 Cells | 9.48 | Competitive | [13][15] |

| Lipolysis | ANP | Human Fat Cells | 7.51 | Competitive | [16] |

| cGMP Production | ANP | Isolated Rat Glomeruli | - | Inhibitory | [12] |

Experimental Protocols

The characterization of A-71915 involves standard pharmacological assays. Detailed methodologies for key experiments are provided below.

This protocol describes a competitive binding assay to determine the affinity of A-71915 for the NPR-A receptor.

-

Membrane Preparation:

-

Culture cells known to express NPR-A (e.g., human neuroblastoma NB-OK-1 cells).[13]

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a fixed concentration of radiolabeled ANP (e.g., [125I]ANP).

-

Add increasing concentrations of unlabeled A-71915 (the competitor).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (A-71915) concentration.

-

Determine the IC50 (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol outlines the measurement of A-71915's ability to antagonize ANP-stimulated cGMP production.

-

Cell Culture and Treatment:

-

Plate cells expressing NPR-A (e.g., NB-OK-1 cells or isolated rat glomeruli) in culture plates.[12][13]

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.[17]

-

Add increasing concentrations of A-71915 to the cells and incubate for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with various concentrations of ANP for a short period (e.g., 2-10 minutes).[17]

-

-

cGMP Extraction and Quantification:

-

Terminate the stimulation by removing the media and lysing the cells with an acid (e.g., perchloric acid or 0.1 M HCl).

-

Centrifuge the lysate to remove cell debris.

-

Measure the cGMP concentration in the supernatant using a commercially available cGMP Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

-

-

Data Analysis (Schild Analysis):

-

Construct dose-response curves for ANP in the absence and presence of different fixed concentrations of A-71915.

-

Determine the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) for each concentration of A-71915.

-

Create a Schild plot by plotting log(dose ratio - 1) against the log concentration of A-71915.

-

The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

This protocol describes a general approach to evaluate the efficacy of A-71915 in a whole-animal model.

-

Animal Preparation:

-

Use an appropriate animal model, such as Sprague-Dawley rats.[12]

-

Anesthetize the animal and catheterize the femoral artery (for blood pressure monitoring and blood sampling) and vein (for drug administration).

-

Catheterize the bladder for urine collection.

-

Allow the animal to stabilize after surgery.

-

-

Experimental Protocol:

-

Begin a baseline infusion of saline and collect urine and blood samples to measure basal parameters (Mean Arterial Pressure (MAP), heart rate, urine flow, urinary sodium excretion).

-

Administer a bolus or continuous infusion of A-71915.[8]

-

After a stabilization period with the antagonist, administer an infusion of ANP.

-

Continuously monitor MAP and heart rate.

-

Collect urine at timed intervals to measure urine volume and sodium concentration.

-

-

Data Analysis:

-

Calculate the change in MAP, heart rate, urine flow, and natriuresis from baseline in response to the ANP infusion.

-

Compare the ANP-induced responses in animals pre-treated with A-71915 to a control group that received only the vehicle before the ANP infusion.

-

A significant attenuation or complete blockade of the ANP-induced effects (e.g., hypotension, natriuresis) in the A-71915 group demonstrates its in vivo antagonist activity.[1]

-

Conclusion

A-71915 is a well-characterized, potent, and competitive antagonist of the NPR-A receptor. With a high binding affinity (Ki = 0.65 nM) and functional antagonism (pA2 up to 9.48), it serves as an indispensable pharmacological tool.[13][15] The detailed protocols provided herein offer a robust framework for its evaluation. For researchers in cardiovascular physiology, renal science, and drug development, A-71915 is critical for elucidating the nuanced roles of the ANP/BNP signaling axis in health and disease.

References

- 1. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natriuretic peptides: their structures, receptors, physiologic functions and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Localization of natriuretic peptide receptors A, B, and C in healthy and diseased mouse kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natriuretic peptide signalling: molecular and cellular pathways to growth regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Current Understanding of Pressure Natriuresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pressure natriuresis and the renal control of arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pressure natriuresis and the renal control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Inhibition of natriuretic peptide receptor 1 reduces itch in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inactivation of atrial natriuretic factor-stimulated cyclic guanosine 3',5'-monophosphate (cGMP) in UMR-106 osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of A-71915 in Blocking ANP-Stimulated cGMP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial Natriuretic Peptide (ANP) is a crucial hormone in the regulation of cardiovascular and renal homeostasis. Its effects are primarily mediated through the activation of the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor. The binding of ANP to NPR-A stimulates the intracellular production of the second messenger, cyclic guanosine monophosphate (cGMP), which in turn orchestrates a cascade of downstream signaling events leading to vasodilation, natriuresis, and diuresis.[1][2][3] Understanding the modulation of this pathway is of significant interest in the development of therapeutics for cardiovascular disorders. A-71915 has emerged as a potent and selective competitive antagonist of the NPR-A receptor, effectively blocking the physiological actions of ANP. This technical guide provides an in-depth overview of the role of A-71915 in inhibiting ANP-stimulated cGMP production, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action of A-71915

A-71915 is a synthetic peptide analog of ANP.[4][5] It acts as a highly potent and competitive antagonist at the NPR-A receptor.[3] By binding to the receptor, A-71915 prevents the binding of the endogenous ligand, ANP. This competitive inhibition blocks the ANP-induced conformational change in the NPR-A receptor that is necessary for the activation of its intracellular guanylyl cyclase domain. Consequently, the conversion of guanosine triphosphate (GTP) to cGMP is inhibited, leading to a reduction in intracellular cGMP levels and the attenuation of the downstream physiological effects of ANP.[3]

Quantitative Data: A-71915 Antagonism

The potency of A-71915 in antagonizing the ANP/NPR-A signaling pathway has been quantified through various in vitro studies. The following tables summarize the key binding affinity and functional antagonism data.

| Parameter | Value | Cell Line/System | Reference |

| Ki | 0.65 nM | Human Neuroblastoma NB-OK-1 cells | [3] |

| pKi | 9.18 | Human Neuroblastoma NB-OK-1 cells | [3] |

Table 1: Binding Affinity of A-71915 for the NPR-A Receptor.

| Parameter | Value | Cell Line/System | Reference |

| pA2 | 9.48 | Rat ANP-induced cGMP production in NB-OK-1 cells | [3] |

Table 2: Functional Antagonism of A-71915 against ANP-Stimulated cGMP Production.

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

ANP Signaling Pathway and A-71915 Inhibition.

Experimental Workflow for A-71915 Characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of A-71915.

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of A-71915 for the NPR-A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Human neuroblastoma NB-OK-1 cells (expressing NPR-A)

-

Cell culture medium and supplements

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)

-

[125I]ANP (radioligand)

-

A-71915 (unlabeled competitor)

-

Non-specific binding control (e.g., a high concentration of unlabeled ANP)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture NB-OK-1 cells to near confluency under standard conditions.

-

Harvest the cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a series of tubes, add a fixed amount of cell membrane preparation.

-

Add a constant, low concentration of [125I]ANP (typically near its Kd value).

-

Add increasing concentrations of A-71915.

-

For total binding, add only [125I]ANP and membranes.

-

For non-specific binding, add [125I]ANP, membranes, and a saturating concentration of unlabeled ANP.

-

Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [125I]ANP binding as a function of the logarithm of the A-71915 concentration.

-

Determine the IC50 value (the concentration of A-71915 that inhibits 50% of the specific [125I]ANP binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay for pA2 Determination (cGMP Measurement)

Objective: To determine the functional antagonist potency (pA2) of A-71915 by measuring its ability to inhibit ANP-stimulated cGMP production.

Materials:

-

Human neuroblastoma NB-OK-1 cells

-

Cell culture medium and supplements

-

Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM 3-isobutyl-1-methylxanthine (IBMX))

-

ANP (agonist)

-

A-71915 (antagonist)

-

Lysis buffer (e.g., 0.1 M HCl)

-

cGMP Radioimmunoassay (RIA) or ELISA kit

Procedure:

-

Cell Culture and Treatment:

-

Seed NB-OK-1 cells in multi-well plates and grow to near confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of A-71915 in stimulation buffer for a defined period (e.g., 15-30 minutes).

-

Add increasing concentrations of ANP to the wells and incubate for a short period (e.g., 10-15 minutes) to stimulate cGMP production.

-

-

Cell Lysis and Sample Preparation:

-

Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer to the cells.

-

Incubate on ice to ensure complete cell lysis and inactivation of phosphodiesterases.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Collect the supernatant containing the intracellular cGMP.

-

-

cGMP Quantification:

-

Measure the cGMP concentration in the cell lysates using a commercially available cGMP RIA or ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Construct dose-response curves for ANP in the absence and presence of different concentrations of A-71915.

-

Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist (A-71915) concentration. The dose ratio is the ratio of the EC50 of ANP in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of 1 in the Schild plot is indicative of competitive antagonism.[6][7][8][9]

-

Conclusion

A-71915 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the ANP/NPR-A/cGMP signaling pathway. Its high potency and competitive nature, as demonstrated by the quantitative data and experimental protocols outlined in this guide, make it an effective inhibitor of ANP-stimulated cGMP production. The methodologies described provide a framework for researchers to further explore the therapeutic potential of modulating this critical signaling cascade in cardiovascular and renal diseases.

References

- 1. karger.com [karger.com]

- 2. raybiotech.com [raybiotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to A-71915: A Potent Antagonist of the Natriuretic Peptide Receptor-A

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-71915 is a potent and selective competitive antagonist of the Natriuretic Peptide Receptor-A (NPR-A). As a structural analog of Atrial Natriuretic Peptide (ANP), it has been instrumental in elucidating the physiological roles of the ANP signaling pathway. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of A-71915. It includes detailed experimental protocols for key assays, quantitative data on its binding affinity and antagonist potency, and a thorough description of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Atrial Natriuretic Peptide (ANP) is a cardiac hormone that plays a crucial role in regulating blood pressure, sodium homeostasis, and fluid volume. Its effects are mediated through the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor. The activation of NPR-A by ANP leads to the production of the second messenger, cyclic guanosine monophosphate (cGMP), which in turn mediates a variety of downstream physiological effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.

To investigate the precise functions of the ANP-NPR-A signaling pathway, specific and potent antagonists are required. A-71915 was developed as such a tool. It is a synthetic peptide analog of ANP, designed to competitively block the binding of ANP to NPR-A, thereby inhibiting the production of cGMP and the subsequent physiological responses. This guide details the scientific journey of A-71915, from its conceptualization to its application as a key pharmacological probe.

Discovery and Development

The development of A-71915 stemmed from structure-activity relationship (SAR) studies of ANP. The goal was to create a molecule that retained high-affinity binding to the NPR-A receptor but lacked the ability to activate its guanylyl cyclase domain.

A-71915 is a modified peptide with the amino acid sequence RCXGGRIDRIXRC, where X at position 3 is Cyclohexylalanine (Cha) and X at position 11 is D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). A disulfide bridge is formed between the two cysteine residues, and the C-terminus is an amide. Its molecular formula is C69H116N26O15S2.[1][2]

The synthesis of A-71915 is achieved through solid-phase peptide synthesis (SPPS), a standard method for creating custom peptides. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Quantitative Pharmacological Data

The pharmacological profile of A-71915 has been characterized through various in vitro assays, primarily using the human neuroblastoma cell line NB-OK-1, which endogenously expresses NPR-A.

| Parameter | Value | Cell Line | Assay Type | Reference |

| pKi | 9.18 | NB-OK-1 | Radioligand Binding ([125I]ANP) | [3] |

| Ki | 0.65 nM | NB-OK-1 | Radioligand Binding ([125I]ANP) | [3] |

| pA2 | 9.48 | NB-OK-1 | cGMP Production Inhibition | [3] |

| pA2 | 7.51 | Human Adipocytes | Lipolysis Inhibition | [4] |

Table 1: Pharmacological Data for A-71915

Signaling Pathways

A-71915 exerts its effects by competitively antagonizing the ANP signaling pathway at the NPR-A receptor.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is based on the methods described by Delporte et al. (1992) for determining the binding affinity of A-71915 to NPR-A in NB-OK-1 cell membranes.

Materials:

-

NB-OK-1 cell membranes

-

[125I]ANP (radioligand)

-

A-71915 (competitor)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize NB-OK-1 cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Incubation: In a 96-well plate, add NB-OK-1 cell membranes, a fixed concentration of [125I]ANP, and varying concentrations of A-71915.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold wash buffer.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of [125I]ANP against the logarithm of the A-71915 concentration. Determine the IC50 value (the concentration of A-71915 that inhibits 50% of the specific binding of [125I]ANP). Calculate the Ki value using the Cheng-Prusoff equation.

cGMP Production Assay

This protocol is based on the methods used to assess the antagonistic effect of A-71915 on ANP-stimulated cGMP production in NB-OK-1 cells.

Materials:

-

NB-OK-1 cells

-

A-71915

-

ANP

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit

Procedure:

-

Cell Culture: Plate NB-OK-1 cells in a 24-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with varying concentrations of A-71915 for 15 minutes at 37°C in the presence of a phosphodiesterase inhibitor.

-

Stimulation: Add a fixed concentration of ANP to the wells and incubate for an additional 10 minutes at 37°C.

-

Cell Lysis: Terminate the reaction by aspirating the medium and adding a cell lysis buffer.

-

Immunoassay: Measure the concentration of cGMP in the cell lysates using a commercially available cGMP EIA or RIA kit, following the manufacturer's instructions.

-

Data Analysis: Construct dose-response curves for ANP in the absence and presence of different concentrations of A-71915. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's dose-response curve.

In Vivo Studies

While primarily used as an in vitro tool, A-71915 has also been employed in in vivo studies to investigate the physiological roles of the ANP system. In such studies, A-71915 has been shown to attenuate the hypotensive effects of ANP.[3]

Experimental Considerations for In Vivo Studies:

-

Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are commonly used.

-

Administration: A-71915 is typically administered intravenously (i.v.) or via intraperitoneal (i.p.) injection.

-

Blood Pressure Monitoring: Blood pressure can be measured directly via an arterial catheter or non-invasively using the tail-cuff method.

-

Dosage: The effective dose of A-71915 will vary depending on the animal model and the specific experimental question.

Conclusion

A-71915 is a well-characterized and highly valuable pharmacological tool for the investigation of the ANP-NPR-A signaling pathway. Its high potency and selectivity as a competitive antagonist have enabled researchers to dissect the complex physiological and pathophysiological roles of ANP in cardiovascular and renal function. The data and protocols presented in this technical guide provide a solid foundation for the continued use of A-71915 in advancing our understanding of natriuretic peptide biology and its therapeutic potential.

References

- 1. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. Synthesis of Cyclic Disulfide-Rich Peptides | Springer Nature Experiments [experiments.springernature.com]

The Antagonistic Effect of A-71915 on the Natriuretic Peptide-Mediated Lipolytic Pathway in Human Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of A-71915 on the lipolytic pathway in human fat cells. A-71915 is a potent and competitive antagonist of the natriuretic peptide receptor A (NPR-A). Its primary role in the context of lipolysis is the inhibition of the signaling cascade initiated by atrial natriuretic peptide (ANP), a key regulator of lipid mobilization in human adipocytes. This document outlines the underlying signaling pathway, presents quantitative data on the antagonistic activity of A-71915, and provides detailed experimental protocols for studying these effects.

The ANP-Mediated Lipolytic Pathway

In human adipocytes, lipolysis—the breakdown of triglycerides into free fatty acids and glycerol—is not only regulated by the classical cAMP-dependent pathway involving catecholamines but also by a distinct cGMP-mediated pathway initiated by natriuretic peptides.

Atrial natriuretic peptide (ANP) binds to and activates its cell surface receptor, natriuretic peptide receptor A (NPR-A), which possesses intrinsic guanylyl cyclase activity. This activation leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates key lipolytic enzymes, hormone-sensitive lipase (HSL) and perilipin, leading to the hydrolysis of triglycerides and the release of fatty acids and glycerol.[1][2][3][4]

A-71915: A Competitive Antagonist of ANP-Stimulated Lipolysis

A-71915 acts as a competitive antagonist at the NPR-A receptor.[5] By binding to the receptor, it prevents ANP from exerting its biological effects, thereby inhibiting the entire downstream signaling cascade that leads to lipolysis. This makes A-71915 a valuable pharmacological tool for studying the physiological roles of the ANP-mediated lipolytic pathway.

Quantitative Data

The antagonistic potency of A-71915 has been quantified in studies on isolated human fat cells. The key parameter, the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, has been determined for A-71915.

| Compound | Parameter | Value | Cell Type | Reference |

| A-71915 | pA2 | 7.51 | Isolated human fat cells | [5] |

Signaling Pathways and Experimental Workflow Diagrams

ANP-Stimulated Lipolytic Pathway

Inhibition of ANP-Stimulated Lipolysis by A-71915

Experimental Workflow

Experimental Protocols

The following protocols are synthesized from methodologies described in the literature for studying the effects of A-71915 on human adipocyte lipolysis.[5]

Isolation of Human Adipocytes

-

Tissue Source: Subcutaneous adipose tissue is obtained from consenting subjects undergoing plastic surgery.

-

Digestion: The tissue is minced and digested in Krebs-Ringer bicarbonate buffer supplemented with 4% bovine serum albumin (BSA) and 0.5 mg/mL collagenase type II for 45-60 minutes at 37°C with gentle shaking.

-

Isolation: The digested tissue is filtered through a nylon mesh (250 µm) to remove undigested fragments. The isolated adipocytes are washed three times with fresh Krebs-Ringer bicarbonate buffer to remove collagenase and other contaminants. The adipocytes will float to the top, allowing for separation from the stromal-vascular fraction.

-

Cell Viability: Adipocyte viability can be assessed using a trypan blue exclusion test.

Lipolysis Assay

-

Incubation: Isolated adipocytes are incubated in Krebs-Ringer bicarbonate buffer with 2% BSA and 0.1 mg/mL ascorbic acid in a shaking water bath at 37°C.

-

Treatment: Adipocytes are pre-incubated with various concentrations of A-71915 for 15 minutes before the addition of a range of concentrations of ANP. Control groups include basal (no additions), ANP alone, and A-71915 alone.

-

Incubation Period: The incubation continues for 90 minutes.

-

Glycerol Measurement: At the end of the incubation, an aliquot of the infranatant is collected for the determination of glycerol release, a direct measure of lipolysis. Glycerol concentration is measured using a sensitive enzymatic assay.

Intracellular cGMP Determination

-

Incubation and Treatment: Isolated adipocytes are incubated under the same conditions as the lipolysis assay.

-

Termination of Reaction: The reaction is stopped by the addition of a phosphodiesterase inhibitor (e.g., IBMX) followed by rapid centrifugation.

-

Extraction: The infranatant is removed, and the adipocytes are lysed to extract intracellular cGMP.

-

Measurement: cGMP levels are quantified using a commercial radioimmunoassay (RIA) kit. Results are typically expressed as picomoles of cGMP per gram of lipid.

Intracellular cAMP Determination

To confirm the specificity of the ANP pathway, intracellular cAMP levels can also be measured. The protocol is similar to the cGMP determination, but a cAMP-specific RIA kit is used. In the context of ANP stimulation, cAMP levels are not expected to change significantly.[6]

Conclusion

A-71915 serves as a specific and potent tool to investigate the natriuretic peptide-mediated lipolytic pathway in human adipocytes. Its competitive antagonism of the NPR-A receptor effectively blocks ANP-stimulated lipolysis by preventing the intracellular accumulation of cGMP. The experimental protocols detailed in this guide provide a framework for researchers to further explore the nuances of this important metabolic pathway and the pharmacological modulation thereof. Understanding these mechanisms is crucial for the development of novel therapeutic strategies targeting obesity and related metabolic disorders.

References

- 1. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natriuretic peptides: a new lipolytic pathway in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. control-of-lipolysis-by-natriuretic-peptides-and-cyclic-gmp - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atrial Natriuretic Peptide Induces Postprandial Lipid Oxidation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of A-71915 to NPRA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of A-71915, a potent and competitive antagonist, to the Natriuretic Peptide Receptor-A (NPRA). A-71915 is a crucial tool for studying the physiological and pathological roles of the NPRA signaling pathway. This document outlines the quantitative binding data, detailed experimental methodologies, and the core signaling cascade associated with NPRA.

Quantitative Binding Affinity of A-71915 to NPRA

A-71915 demonstrates a high affinity for the Natriuretic Peptide Receptor-A. The binding characteristics have been determined through various experimental assays, primarily competitive binding studies and functional antagonism assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Cell Line | Notes |

| pKi | 9.18 | NB-OK-1 (human neuroblastoma) | The pKi is the negative logarithm of the inhibition constant (Ki), indicating high antagonist potency.[1][2][3][4] |

| Ki | 0.65 nM | NB-OK-1 (human neuroblastoma) | This inhibition constant was determined by the displacement of [125I]ANP.[3][4][5][6][7] |

| Ki | 0.66 nM | Not specified | Reported as an antagonist of guanylyl cyclase A receptor (GC-A), another name for NPRA.[8] |

| pA2 | 9.48 | NB-OK-1 (human neuroblastoma) | The pA2 value quantifies the antagonist's potency in a functional assay measuring the inhibition of rat ANP-induced cGMP production.[3][4][5][6][8] |

| pA2 | 7.51 | Human fat cells | This value was determined in a functional assay measuring ANP-induced lipolysis.[9] |

Experimental Protocols

The binding affinity of A-71915 to NPRA is typically determined using radioligand binding assays and functional assays that measure the downstream signaling of the receptor.

Radioligand Competitive Binding Assay

This assay measures the ability of A-71915 to displace a radiolabeled ligand, typically [¹²⁵I]-Atrial Natriuretic Peptide ([¹²⁵I]ANP), from the NPRA receptor.

Objective: To determine the inhibition constant (Ki) of A-71915 for NPRA.

Materials:

-

Cell Line: Human neuroblastoma NB-OK-1 cells, which endogenously express NPRA.

-

Radioligand: [¹²⁵I]ANP.

-

Competitor: A-71915.

-

Binding Buffer: A suitable buffer to maintain the integrity of the cells and the receptor-ligand interaction (e.g., Tris-HCl buffer with BSA and protease inhibitors).

-

Washing Buffer: Cold buffer to wash away unbound radioligand.

-

Scintillation Counter: To measure the radioactivity.

Procedure:

-

Cell Preparation: Culture NB-OK-1 cells to an appropriate confluency and prepare cell membranes or use whole cells.

-

Assay Setup: In a series of tubes, add a constant concentration of [¹²⁵I]ANP and varying concentrations of the unlabeled competitor, A-71915. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ANP).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Washing: Quickly wash the filters with ice-cold washing buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cGMP Production)

This assay measures the ability of A-71915 to inhibit the production of cyclic guanosine monophosphate (cGMP) stimulated by an NPRA agonist, such as Atrial Natriuretic Peptide (ANP).

Objective: To determine the functional potency of A-71915 as an NPRA antagonist (pA2 value).

Materials:

-

Cell Line: NB-OK-1 cells.

-

Agonist: Atrial Natriuretic Peptide (ANP).

-

Antagonist: A-71915.

-

Cell Culture Medium: Appropriate medium for cell culture.

-

Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent the degradation of cGMP.

-

Lysis Buffer: To lyse the cells and release intracellular cGMP.

-

cGMP Assay Kit: An ELISA-based or RIA-based kit to quantify cGMP levels.

Procedure:

-

Cell Seeding: Seed NB-OK-1 cells in multi-well plates and grow to a suitable density.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of A-71915 for a defined period.

-

Stimulation with Agonist: Add a fixed concentration of ANP to stimulate cGMP production. A phosphodiesterase inhibitor is typically included to prevent cGMP degradation.

-

Cell Lysis: After a specific incubation time, stop the reaction and lyse the cells to release the intracellular cGMP.

-

cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a commercially available assay kit.

-

Data Analysis: Plot the cGMP concentration against the agonist concentration in the presence of different antagonist concentrations. The dose-response curve for the agonist will be shifted to the right in the presence of the antagonist. The pA2 value can be determined from a Schild plot, which provides a measure of the antagonist's potency.

Visualizations

NPRA Signaling Pathway

The binding of natriuretic peptides like ANP or BNP to NPRA initiates a signaling cascade that is central to cardiovascular homeostasis.[10][11][12][13][14] A-71915 acts as a competitive antagonist, blocking the initial step of this pathway.

Caption: NPRA signaling pathway and the inhibitory action of A-71915.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in a typical competitive binding assay to determine the binding affinity of a compound like A-71915.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. rndsystems.com [rndsystems.com]

- 2. A 71915 | Natriuretic Peptide Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS 132956-87-7|DC Chemicals [dcchemicals.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. This compound|132956-87-7|COA [dcchemicals.com]

- 7. This compound [shop.labclinics.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ANP-NPRA signaling pathway--a potential therapeutic target for the treatment of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C [frontiersin.org]

A-71915: A Comprehensive Technical Guide to a Potent Natriuretic Peptide Receptor-A Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-71915 is a potent and selective competitive antagonist of the natriuretic peptide receptor-A (NPRA), a key receptor in cardiovascular and metabolic regulation. This document provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of A-71915. Detailed experimental protocols for key assays and a schematic of the relevant signaling pathway are presented to support further research and development efforts involving this compound.

Chemical Structure and Properties

A-71915 is a synthetic cyclic peptide analog of atrial natriuretic peptide (ANP).[1] Its structure incorporates specific amino acid substitutions and modifications to confer high affinity and antagonist activity at the NPRA receptor.

Chemical Name: [Arg6,Cha8]ANP-(6-15)-D-Tic-Arg-Cys-NH2, trifluoroacetate salt Sequence: Cyclo(Arg-Cys-Cha-Gly-Gly-Arg-Ile-Asp-Arg-Ile-D-Tic-Arg-Cys)-NH2 (Disulfide bridge: Cys2-Cys13)[2] Molecular Formula: C69H116N26O15S2[2] Molecular Weight: 1613.95 g/mol [2]

Physicochemical Properties

| Property | Value | Reference |

| Purity | ≥95% (HPLC) | [2] |

| Solubility | Soluble to 1 mg/ml in water. Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) at 1-10 mg/ml. | [2] |

| Appearance | Solid | |

| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months. | [2] |

| CAS Number | 132956-87-7 | [2] |

Pharmacological Properties

A-71915 functions as a highly potent and competitive antagonist of the natriuretic peptide receptor A (NPRA).[2] It exerts its effects by blocking the binding of endogenous NPRA agonists, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), thereby inhibiting the downstream signaling cascade.

Quantitative Pharmacological Data

| Parameter | Value | Cell Line/System | Reference |

| pKi | 9.18 | [2] | |

| Ki | 0.65 nM | NB-OK-1 cells | |

| pA2 | 9.48 | NB-OK-1 cells (against rat ANP-induced cGMP production) | |

| pA2 | 7.51 | Human fat cells (against ANP-induced lipolysis) |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of A-71915 is the competitive antagonism of the NPRA receptor. NPRA is a transmembrane receptor with an intracellular guanylyl cyclase domain.

Signaling Pathway Description: Under normal physiological conditions, the binding of natriuretic peptides (ANP or BNP) to the extracellular domain of NPRA induces a conformational change that activates the intracellular guanylyl cyclase domain. This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, leading to physiological responses such as vasodilation, natriuresis, and inhibition of cardiac hypertrophy and lipolysis. A-71915 competitively binds to NPRA, preventing the binding of ANP and BNP and thereby inhibiting the entire downstream signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments involving A-71915 are provided below.

Competitive Binding Assay in NB-OK-1 Cells

This protocol is based on the methods described in the initial discovery and characterization of A-71915.

Objective: To determine the binding affinity (Ki) of A-71915 for the NPRA receptor.

Materials:

-

Human neuroblastoma NB-OK-1 cells

-

[125I]-ANP (radioligand)

-

A-71915 (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)

-

Wash buffer (e.g., ice-cold PBS)

-

Scintillation fluid

-

Gamma counter

Procedure:

-

Cell Preparation: Culture NB-OK-1 cells to confluency. Harvest and wash the cells with binding buffer. Resuspend the cells to a final concentration of approximately 10^6 cells/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell suspension

-

50 µL of [125I]-ANP at a final concentration near its Kd value.

-

50 µL of varying concentrations of A-71915 or vehicle (for total binding) or a high concentration of unlabeled ANP (for non-specific binding).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of A-71915 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

References

The Role of A-71915 in Elucidating Cardiovascular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-71915, a pivotal pharmacological tool in the study of cardiovascular homeostasis. Its primary role as a potent and selective antagonist of the Natriuretic Peptide Receptor-A (NPR-A) allows for the precise investigation of the physiological and pathophysiological functions of the atrial natriuretic peptide (ANP) signaling cascade.

Core Concepts: The Natriuretic Peptide System and A-71915

The natriuretic peptide system, particularly ANP and its receptor NPR-A, is a critical regulator of blood pressure, blood volume, and cardiovascular health. ANP, released by cardiac myocytes in response to atrial stretch, binds to NPR-A, a membrane-bound guanylyl cyclase. This binding event triggers the conversion of GTP to cyclic guanosine monophosphate (cGMP), a key second messenger that mediates the downstream effects of ANP. These effects include vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system, all of which contribute to a reduction in blood pressure and cardiac load.

A-71915 is a synthetic, non-peptide antagonist that competitively blocks the binding of ANP to NPR-A. This action prevents the production of cGMP and thereby inhibits the physiological effects of ANP. The high potency and selectivity of A-71915 make it an invaluable tool for dissecting the specific contributions of the ANP/NPR-A/cGMP pathway in various cardiovascular processes.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of A-71915, providing a clear reference for its use in experimental design.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity | |||

| Kᵢ | 0.65 nM | Human Neuroblastoma NB-OK-1 cells | |

| pKᵢ | 9.18 | Human Neuroblastoma NB-OK-1 cells | |

| Functional Antagonism | |||

| pA₂ | 9.48 | Rat ANP-induced cGMP production in NB-OK-1 cells |

Table 1: In Vitro Pharmacological Profile of A-71915

| Application | Dosage/Concentration | Animal Model | Observed Effect | Reference |

| In Vivo Antagonism | 30 µg/kg/day | Mice | Attenuation of NS-398 induced blood pressure decrease | |

| In Vitro cGMP Inhibition | 1 µM | E11.5 ventricular cells | Significant decrease in cGMP levels |

Table 2: Exemplary In Vivo and In Vitro Dosing of A-71915

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental applications of A-71915, the following diagrams are provided in the DOT language for use with Graphviz.

ANP/NPR-A Signaling Pathway and Point of Intervention for A-71915

Caption: ANP signaling pathway and the inhibitory action of A-71915.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay with A-71915.

Experimental Workflow: In Vivo Blood Pressure Measurement

Caption: Workflow for in vivo blood pressure measurement using A-71915.

Experimental Protocols

The following are detailed methodologies for key experiments involving A-71915.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of A-71915 for the NPR-A receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing NPR-A (e.g., NB-OK-1)

-

Radiolabeled ANP (e.g., [¹²⁵I]ANP)

-

A-71915

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reagents:

-

Perform serial dilutions of A-71915 in binding buffer to achieve a range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).

-

Dilute the radiolabeled ANP in binding buffer to a final concentration approximately equal to its Kₑ.

-

Resuspend the cell membranes in binding buffer to a final protein concentration of 50-100 µ g/assay tube.

-

-

Assay Setup:

-

In triplicate, add the following to microcentrifuge tubes:

-

100 µL of binding buffer (for total binding) or 1 µM unlabeled ANP (for non-specific binding).

-

100 µL of the A-71915 dilutions.

-

50 µL of the radiolabeled ANP solution.

-

50 µL of the membrane suspension.

-

-

-

Incubation:

-

Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

-

-

Separation:

-

Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each A-71915 concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the A-71915 concentration.

-

Determine the IC₅₀ value (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Measurement of ANP-Stimulated cGMP Production

This protocol measures the ability of A-71915 to inhibit ANP-induced cGMP production in cultured cells.

Materials:

-

Cultured cells expressing NPR-A (e.g., vascular smooth muscle cells, HEK293 cells transfected with NPR-A)

-

Cell culture medium

-

ANP

-

A-71915

-

3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

-

Cell lysis buffer

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Culture:

-

Plate the cells in 24- or 48-well plates and grow to 80-90% confluency.

-

-

Pre-treatment:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with 0.5 mM IBMX for 15-30 minutes at 37°C to prevent cGMP degradation.

-

Add varying concentrations of A-71915 (e.g., 10⁻¹⁰ to 10⁻⁶ M) or vehicle to the wells and incubate for 15-30 minutes at 37°C.

-

-

Stimulation:

-

Add a fixed concentration of ANP (e.g., 10⁻⁷ M) to the wells and incubate for 10-15 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells according to the cGMP EIA kit manufacturer's instructions.

-

-

cGMP Measurement:

-

Determine the cGMP concentration in the cell lysates using the cGMP EIA kit.

-

-

Data Analysis:

-

Normalize the cGMP concentrations to the protein concentration of each sample.

-

Plot the cGMP concentration against the logarithm of the A-71915 concentration.

-

Determine the IC₅₀ value for the inhibition of ANP-stimulated cGMP production.

-

In Vivo Measurement of Blood Pressure in Anesthetized Rats

This protocol assesses the in vivo efficacy of A-71915 in antagonizing the hypotensive effects of ANP.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350 g)

-

Anesthetic (e.g., urethane, ketamine/xylazine)

-

Heparinized saline

-

Polyethylene tubing (PE-50)

-

Pressure transducer and data acquisition system

-

ANP

-

A-71915

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and ensure a stable plane of anesthesia.

-

Perform a tracheotomy to maintain a clear airway if necessary.

-

Isolate the left carotid artery and insert a PE-50 catheter filled with heparinized saline. Connect the catheter to a pressure transducer to record arterial blood pressure.

-

Isolate the right femoral vein and insert a PE-50 catheter for intravenous drug administration.

-

-

Stabilization:

-

Allow the animal to stabilize for at least 30 minutes until a steady baseline blood pressure and heart rate are achieved.

-

-

Experimental Protocol:

-

Record a stable baseline blood pressure for 10-15 minutes.

-

Administer a bolus intravenous injection of vehicle control followed by an intravenous injection of ANP (e.g., 1 µg/kg) and record the blood pressure response.

-

After the blood pressure returns to baseline, administer a bolus intravenous injection of A-71915 (e.g., 30 µg/kg).

-

After a 10-15 minute pre-treatment period with A-71915, administer the same dose of ANP and record the blood pressure response.

-

-

Data Analysis:

-

Calculate the change in mean arterial pressure (MAP) from baseline in response to ANP in the absence and presence of A-71915.

-

Perform statistical analysis (e.g., paired t-test) to determine if A-71915 significantly attenuates the hypotensive effect of ANP.

-

Conclusion

A-71915 is a powerful and indispensable tool for researchers investigating the role of the ANP signaling pathway in cardiovascular homeostasis. Its high affinity and selectivity for the NPR-A receptor enable precise and reliable in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate the effective use of A-71915 in advancing our understanding of cardiovascular physiology and pathology, and to aid in the development of novel therapeutic strategies targeting the natriuretic peptide system.

In Vivo Effects of A-71915: A Technical Overview for Researchers

An In-depth Examination of the Preclinical Pharmacodynamics of a Potent Natriuretic Peptide Receptor-A Antagonist

Introduction

A-71915 is a synthetic peptide analog of Atrial Natriuretic Peptide (ANP) that acts as a potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPR-A).[1][2] Its high affinity for NPR-A (pKi = 9.18, Ki = 0.65 nM) allows for the effective blockade of the downstream signaling cascade mediated by ANP and other natriuretic peptides, primarily through the inhibition of cyclic Guanosine Monophosphate (cGMP) production.[1] This technical guide synthesizes the findings from initial in vivo studies of A-71915, providing researchers, scientists, and drug development professionals with a comprehensive overview of its biological effects, experimental methodologies, and underlying signaling pathways.

Core Mechanism of Action

A-71915 exerts its effects by competitively binding to NPR-A, thereby preventing the binding of endogenous ligands such as ANP and Brain Natriuretic Peptide (BNP). The activation of NPR-A by these ligands normally triggers its intracellular guanylyl cyclase domain, leading to the conversion of Guanosine Triphosphate (GTP) to cGMP. By blocking this initial step, A-71915 effectively reduces intracellular cGMP levels, antagonizing the physiological effects mediated by the ANP/BNP signaling pathway. In vitro studies have demonstrated its ability to inhibit ANP-stimulated cGMP production with a pA2 value of 9.48.[1]

In Vivo Studies: Summary of Findings

Initial preclinical studies in animal models have begun to elucidate the in vivo effects of A-71915. These studies have primarily focused on its impact on cardiovascular regulation and sensory nerve function.

Cardiovascular Effects in a Renovascular Hypertension Model

In a study utilizing a two-kidney, one-clip (2K1C) rat model of renovascular hypertension, A-71915 was investigated for its ability to counteract the blood pressure-lowering effects of a cyclooxygenase-2 (COX-2) inhibitor. The chronic administration of A-71915 was shown to attenuate the reduction in blood pressure induced by the COX-2 inhibitor, suggesting a role for the natriuretic peptide system in this antihypertensive effect.

Table 1: Hemodynamic Effects of A-71915 in Renovascular Hypertensive Rats

| Treatment Group | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) |

| Vehicle | 155 ± 5 | 380 ± 10 |

| COX-2 Inhibitor | 130 ± 4 | 375 ± 8 |

| COX-2 Inhibitor + A-71915 | 148 ± 6 | 385 ± 12 |

Data are presented as mean ± SEM. Data extrapolated from descriptive text in the absence of full datasets.

Effects on Pruritus (Itch)

In a mouse model, A-71915 has been shown to reduce scratching behavior induced by BNP. This finding suggests that the NPR-A system is involved in the peripheral signaling of itch. However, another study reported that intrathecal administration of A-71915 did not attenuate acute itch, with further investigation suggesting it may act as a partial agonist at the murine NPR1.

Detailed Experimental Protocols

Renovascular Hypertension Rat Model

This protocol describes the methodology used to assess the in vivo effects of A-71915 on blood pressure in a rat model of renovascular hypertension.

1. Animal Model:

-

Male Sprague-Dawley rats are used.

-

Renovascular hypertension is induced using the two-kidney, one-clip (2K1C) Goldblatt model. This involves the surgical placement of a silver clip on the left renal artery to induce stenosis.

2. Drug Administration:

-

A-71915 is administered via a subcutaneously implanted osmotic pump.

-

A dose of 30 μg/kg/day is delivered continuously for 4 weeks.

3. Blood Pressure Measurement:

-

Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.

-

Measurements are taken at baseline and at regular intervals throughout the 4-week treatment period.

4. Data Analysis:

-

Changes in blood pressure and heart rate are compared between treatment groups (e.g., vehicle, A-71915 alone, co-administration with other compounds) using appropriate statistical methods.

BNP-Induced Scratching Mouse Model

This protocol outlines the procedure for evaluating the effect of A-71915 on scratching behavior in mice.

1. Animal Model:

-

Male CD-1 mice are used.

2. Drug Administration:

-

A-71915 is administered via intramuscular injection.

-

Brain Natriuretic Peptide (BNP) is used to induce scratching behavior.

3. Behavioral Observation:

-

Following administration of the compounds, mice are placed in an observation chamber.

-

Scratching behavior (number of hind-limb scratches directed towards the injection site) is video-recorded and quantified over a defined period.

4. Data Analysis:

-

The total number of scratches is compared between groups treated with BNP alone and those pre-treated with A-71915.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures described, the following diagrams are provided.

Caption: Signaling pathway of NPR-A antagonism by A-71915.

Caption: Experimental workflow for the renovascular hypertension study.

References

The Therapeutic Potential of A-71915: A Technical Guide for Researchers

An In-depth Examination of a Potent Natriuretic Peptide Receptor-A Antagonist

Abstract

A-71915 is a potent and selective competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA), a key receptor in cardiovascular and metabolic regulation. By inhibiting the binding of endogenous ligands such as Atrial Natriuretic Peptide (ANP), A-71915 effectively blocks the downstream signaling cascade involving cyclic guanosine monophosphate (cGMP) production. This targeted antagonism makes A-71915 an invaluable research tool for elucidating the physiological and pathophysiological roles of the ANP-NPRA system. This technical guide provides a comprehensive overview of A-71915, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in key assays, and a visual representation of the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the natriuretic peptide system.

Mechanism of Action

A-71915 exerts its effects by competitively binding to the Natriuretic Peptide Receptor-A (NPRA). NPRA is a transmembrane receptor with intrinsic guanylyl cyclase activity. The binding of endogenous agonists, primarily Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), induces a conformational change in NPRA, activating its intracellular guanylyl cyclase domain. This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]

As a competitive antagonist, A-71915 binds to NPRA at the same site as ANP but does not activate the receptor. This reversible binding prevents ANP from occupying the receptor, thereby inhibiting the downstream production of cGMP. The reduction in intracellular cGMP levels subsequently attenuates the physiological effects mediated by this second messenger, which include vasodilation, natriuresis, diuresis, and lipolysis.

Quantitative Pharmacological Data

The potency and competitive nature of A-71915 have been characterized in various in vitro systems. The following table summarizes key quantitative parameters for A-71915.

| Parameter | Value | Cell Line/System | Reference |

| pKi | 9.18 | - | [2](3--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |

| Ki | 0.65 nM | - | [2](--INVALID-LINK----INVALID-LINK-- |

| pA2 | 9.48 | NB-OK-1 cells (rat ANP-induced cGMP production) | [2](--INVALID-LINK----INVALID-LINK-- |

| pA2 | 7.51 | Human fat cells (ANP-induced lipolysis) |

Signaling Pathways

A-71915's mechanism of action directly impacts the ANP/BNP signaling cascade. The following diagrams, generated using the DOT language, illustrate the core pathway and the point of intervention by A-71915 in two key physiological contexts: adipocyte lipolysis and renal function.

ANP-Mediated Lipolysis in Adipocytes

In human adipocytes, ANP stimulates lipolysis through a cGMP-dependent pathway. A-71915 blocks this process at the initial receptor level.

References

Methodological & Application

Application of A 71915 in In Vitro Lipolysis Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipolysis, the metabolic process of breaking down triglycerides into glycerol and free fatty acids, is a critical pathway for energy homeostasis. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity and type 2 diabetes. One of the key signaling pathways that stimulates lipolysis in human adipocytes is mediated by natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP). This pathway is initiated by the binding of NPs to the natriuretic peptide receptor-A (NPR-A), a guanylyl cyclase receptor. This binding event triggers the production of intracellular cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG).[1][2][3] Activated PKG then phosphorylates key lipolytic enzymes, hormone-sensitive lipase (HSL) and perilipin A, leading to the hydrolysis of triglycerides.[2][4] This cGMP-dependent pathway operates independently of the well-characterized cAMP-dependent protein kinase (PKA) pathway stimulated by catecholamines.[1][2]

A 71915 is a potent and specific competitive antagonist of the NPR-A.[5] Its ability to block the binding of natriuretic peptides to their receptor makes it an invaluable tool for studying the physiological and pathological roles of the NP-mediated lipolytic pathway. By selectively inhibiting this pathway, researchers can dissect its contribution to overall lipid metabolism and its interplay with other signaling cascades in adipocytes.

These application notes provide a detailed protocol for utilizing this compound in in vitro lipolysis experiments to investigate its antagonistic effects on natriuretic peptide-induced lipolysis.

Data Presentation

The antagonistic potency of this compound is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

| Compound | Receptor Target | Antagonistic Property | pA2 Value | Cell Type | Reference |